Chemical properties and stability of 4-(1H-indol-4-yloxy)-2-nitrophenol
Chemical properties and stability of 4-(1H-indol-4-yloxy)-2-nitrophenol
An In-Depth Technical Guide to the Chemical Properties and Stability of 4-(1H-indol-4-yloxy)-2-nitrophenol
Abstract
This technical guide provides a comprehensive scientific overview of 4-(1H-indol-4-yloxy)-2-nitrophenol, a molecule of interest in medicinal chemistry and materials science. Given the limited publicly available data on this specific compound, this document synthesizes information from foundational chemical principles and data on its constituent moieties—indole, nitrophenol, and a diaryl ether linkage. We will project its physicochemical properties, explore likely degradation pathways, and provide robust, field-tested experimental protocols for its synthesis, characterization, and stability assessment. The objective is to equip researchers with the predictive insights and practical methodologies required to effectively work with this compound.
Molecular Structure and Physicochemical Profile
4-(1H-indol-4-yloxy)-2-nitrophenol is a complex aromatic molecule featuring three key functional groups that dictate its chemical behavior: an indole ring, a 2-nitrophenol system, and a diaryl ether bond connecting them. The indole ring offers a site for hydrogen bonding (N-H) and is an electron-rich system. The 2-nitrophenol moiety contains an acidic hydroxyl group whose acidity is enhanced by the electron-withdrawing nitro group, and this part of the molecule acts as a strong chromophore.
Predicted Physicochemical Properties
The following properties are projected based on the analysis of the molecule's constituent parts and established chemical principles. These values serve as a reliable starting point for experimental work.
| Property | Predicted Value / Profile | Rationale & Authoritative Context |
| Molecular Formula | C₁₄H₁₀N₂O₄ | Derived from chemical structure. |
| Molecular Weight | 270.24 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be a yellow to dark red crystalline solid. | The 2-nitrophenol chromophore imparts a distinct yellow color, which may be intensified by the extended conjugation with the indole system. 4-Nitrophenol is a yellow crystalline solid.[1][2] |
| pKa (Acidity) | Phenolic -OH: ~7.0 - 7.5 Indole N-H: ~16 - 17 | The phenolic proton's acidity is significantly increased by the ortho-nitro group's electron-withdrawing effect (pKa of 4-nitrophenol is ~7.15).[3][4] The indole N-H remains weakly acidic, typical for this heterocycle.[5] |
| Solubility Profile | Low solubility in water. Soluble in polar aprotic solvents (DMSO, DMF). Moderately soluble in polar protic solvents (Ethanol, Methanol). | The large, rigid aromatic structure limits aqueous solubility.[6] The presence of H-bond donors (-OH, -NH) and acceptors (-NO₂, ether oxygen) facilitates solubility in polar organic solvents.[3] |
| UV-Vis λmax | ~320-350 nm and a shoulder >400 nm (in alkaline solution). | The molecule contains two primary chromophores: indole and nitrophenol. The yellow color of the 4-nitrophenolate form is due to a maximum absorbance at 405 nm.[1] The exact λmax will depend on the solvent and pH. |
| LogP | ~2.0 - 2.5 | Estimated based on the combined lipophilicity of the indole and nitrophenol fragments. The LogP of 4-nitrophenol is 1.9.[4] |
Synthesis Strategy
A practical synthesis of 4-(1H-indol-4-yloxy)-2-nitrophenol would likely involve a nucleophilic aromatic substitution (SNAr) reaction or an Ullmann condensation. The most direct approach involves the coupling of 4-hydroxyindole with an activated 2-nitrophenyl electrophile.
Caption: Proposed SNAr synthesis route.
Chemical Stability and Degradation Profile
The stability of 4-(1H-indol-4-yloxy)-2-nitrophenol is governed by the resilience of its least stable functional group under given conditions. The indole, nitrophenol, and ether linkage each present unique vulnerabilities.
Key Functional Group Liabilities
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Nitrophenol Moiety : This is the most reactive part of the molecule. The nitro group is susceptible to chemical or enzymatic reduction to a nitroso, hydroxylamino, and ultimately an amino group. This is a well-documented degradation pathway for nitroaromatic compounds.[7] The phenol is prone to oxidation, especially at elevated pH, which could lead to colored degradation products or ring-opening.
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Indole Ring : While generally stable, the electron-rich indole ring is susceptible to oxidation, particularly at the C3 position.[5] Strong acidic conditions can lead to polymerization.
-
Aryl Ether Linkage : This bond is chemically robust and generally resistant to hydrolysis. Cleavage would require harsh conditions (e.g., strong Lewis acids or HBr), which are unlikely to be encountered in typical pharmaceutical or biological settings.
Predicted Degradation Pathways
Based on the liabilities above, two primary degradation pathways are anticipated under common stress conditions: reduction of the nitro group and oxidation of the phenolic ring.
Caption: Workflow for a forced degradation study.
Methodology:
For each condition, prepare a sample in parallel with a control sample stored at 5°C in the dark.
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Acidic Hydrolysis : To 1 mL of stock solution, add 1 mL of 0.2 M HCl. Heat at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of NaOH before HPLC analysis.
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Basic Hydrolysis : To 1 mL of stock solution, add 1 mL of 0.2 M NaOH. Keep at room temperature. Withdraw aliquots at 1, 4, and 8 hours. Neutralize with an equivalent amount of HCl before HPLC analysis. Causality : The nitrophenol moiety is expected to be highly unstable in basic conditions, hence the milder temperature.
-
Oxidative Degradation : To 1 mL of stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 4, 8, and 24 hours.
-
Thermal Degradation : Prepare a solution in the mobile phase diluent and heat at 80°C. Also, place the solid powder in a vial at 80°C to assess solid-state stability.
-
Photostability : Expose the solid compound and a solution to light conditions as specified in the ICH Q1B guideline (1.2 million lux hours and 200 watt hours/m²).
Conclusion
While 4-(1H-indol-4-yloxy)-2-nitrophenol is not a widely characterized compound, a thorough understanding of its chemical properties and stability can be achieved through a systematic analysis of its functional components. This guide establishes a predictive framework for its physicochemical properties and outlines the key vulnerabilities to degradation, primarily centered on the reactive 2-nitrophenol moiety. The provided experimental protocols for synthesis, HPLC analysis, and forced degradation studies offer a robust, scientifically-grounded approach for researchers to generate empirical data, ensuring the quality, purity, and stability of this promising molecule in drug discovery and development pipelines.
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